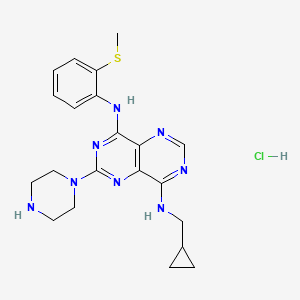

KHK-IN-1 hydrochloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

8-N-(cyclopropylmethyl)-4-N-(2-methylsulfanylphenyl)-2-piperazin-1-ylpyrimido[5,4-d]pyrimidine-4,8-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N8S.ClH/c1-30-16-5-3-2-4-15(16)26-20-17-18(19(25-13-24-17)23-12-14-6-7-14)27-21(28-20)29-10-8-22-9-11-29;/h2-5,13-14,22H,6-12H2,1H3,(H,23,24,25)(H,26,27,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIBPWKARAEIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC2=NC(=NC3=C2N=CN=C3NCC4CC4)N5CCNCC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

KHK-IN-1 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

KHK-IN-1 hydrochloride is a potent and selective, cell-permeable inhibitor of ketohexokinase (KHK), the primary enzyme responsible for fructose metabolism. By blocking the initial step of fructose phosphorylation, this compound effectively mitigates the downstream metabolic consequences associated with excessive fructose consumption. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its molecular target, signaling pathway, and preclinical data. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts in the context of metabolic diseases such as diabetes and obesity.

Introduction: The Role of Ketohexokinase in Fructose Metabolism

Ketohexokinase (KHK), also known as fructokinase, is the first and rate-limiting enzyme in the metabolic pathway of fructose. It catalyzes the phosphorylation of fructose to fructose-1-phosphate (F1P), a process that, unlike glycolysis, bypasses the key regulatory checkpoint of phosphofructokinase. This rapid and unregulated phosphorylation can lead to a significant depletion of intracellular adenosine triphosphate (ATP).

There are two main isoforms of KHK, KHK-C and KHK-A, which arise from alternative splicing of the KHK gene. KHK-C is the predominant isoform in the liver, kidney, and intestine and has a high affinity for fructose, making it the primary driver of fructose metabolism. KHK-A, on the other hand, is more widely expressed but has a much lower affinity for fructose.

The downstream metabolism of F1P generates substrates for glycolysis, gluconeogenesis, and de novo lipogenesis. Excessive fructose intake has been linked to a range of metabolic disorders, including insulin resistance, non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes. Consequently, the inhibition of KHK presents a promising therapeutic strategy for mitigating the adverse effects of high fructose consumption.

This compound: A Potent Inhibitor of KHK

This compound is a small molecule inhibitor belonging to the pyrimidinopyrimidine class of compounds. It has been identified as a potent and selective inhibitor of the KHK-C isoform.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site on the KHK enzyme. X-ray co-crystal structures have revealed that this compound interacts with key residues within the ATP-binding pocket, notably with Asp-27B.[1] This interaction prevents the transfer of a phosphate group from ATP to fructose, thereby blocking the formation of F1P and halting the progression of fructose metabolism.

dot

Quantitative Data

The inhibitory potency and preclinical pharmacokinetic parameters of this compound are summarized in the tables below.

| Parameter | Value | Assay Condition | Reference |

| IC50 (KHK enzyme) | 12 nM | In vitro enzymatic assay | [1][2][3][4] |

| IC50 (F1P production) | 400 nM | HepG2 cell lysates | [2][3][4] |

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species | Dose | Reference |

| Oral Bioavailability (F) | 34% | Male Sprague-Dawley Rats | 10 mg/kg (p.o., single dose) | [2] |

| Half-life (t1/2) | 4 h | Male Sprague-Dawley Rats | 10 mg/kg (p.o., single dose) | [2] |

| Volume of Distribution (Vdss) | 32 L/kg | Male Sprague-Dawley Rats | 10 mg/kg (p.o., single dose) | [2] |

| Clearance (CL) | 160 mL/min/kg | Male Sprague-Dawley Rats | 10 mg/kg (p.o., single dose) | [2] |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats

Signaling Pathway and Metabolic Consequences of KHK Inhibition

The inhibition of KHK by this compound has significant downstream effects on cellular metabolism. By preventing the formation of F1P, the inhibitor effectively blocks the entry of fructose into the central carbon metabolism.

dot

This blockade leads to a reduction in the substrates available for de novo lipogenesis, a key process in the development of hepatic steatosis. Furthermore, by preventing the rapid ATP depletion associated with fructose phosphorylation, KHK inhibition may help to maintain cellular energy homeostasis and reduce oxidative stress.

Experimental Protocols

KHK Enzymatic Activity Assay (IC50 Determination)

This protocol is adapted from a luminescence-based method for quantifying KHK activity.

Materials:

-

Recombinant human KHK-C protein

-

This compound (or other test inhibitors)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM EGTA, 0.1% BSA)

-

ATP solution

-

Fructose solution

-

384-well white plates

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add 2.5 µL of the inhibitor solution (or vehicle control).

-

Add 1.25 µL of a solution containing recombinant KHK-C protein and ATP in assay buffer. Pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 1.25 µL of fructose solution in assay buffer. The final reaction volume is 5 µL.

-

Incubate the plate for 60 minutes at room temperature.

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature in the dark.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Fructose-1-Phosphate (F1P) Production Assay in HepG2 Cells

This protocol outlines a cell-based assay to measure the inhibitory effect of this compound on F1P production.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM)

-

This compound

-

Fructose

-

Phosphate-buffered saline (PBS)

-

Methanol

-

LC-MS/MS system

Procedure:

-

Seed HepG2 cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

-

Pre-incubate the cells with varying concentrations of this compound (e.g., 0-10 µM) in serum-free medium for 30 minutes.[2]

-

Add fructose to a final concentration of 15 mM and incubate for an additional 3 hours.[2]

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells and extract the metabolites using a cold 80% methanol solution.

-

Centrifuge the cell lysates to pellet the protein and collect the supernatant.

-

Analyze the supernatant for F1P levels using a validated LC-MS/MS method.

-

Normalize the F1P levels to the total protein concentration in each well.

-

Calculate the percent inhibition of F1P production for each inhibitor concentration and determine the IC50 value.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical oral pharmacokinetic study in Sprague-Dawley rats.

Materials:

-

Male Sprague-Dawley rats (e.g., ~250 g)[2]

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Blood collection tubes (e.g., with K2-EDTA)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Fast the rats overnight prior to dosing.

-

Administer a single oral dose of this compound (e.g., 10 mg/kg) via oral gavage.[2]

-

Collect blood samples from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Process the blood samples to obtain plasma by centrifugation.

-

Store the plasma samples at -80°C until analysis.

-

Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, CL, Vdss) using non-compartmental analysis.

Conclusion

This compound is a potent and selective inhibitor of ketohexokinase with a clear mechanism of action. By targeting the ATP-binding site of KHK, it effectively blocks the first step in fructose metabolism. Preclinical data demonstrate its ability to inhibit KHK both in vitro and in cell-based assays, and it exhibits reasonable oral bioavailability in rats. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of KHK inhibition for the treatment of metabolic diseases. Further studies are warranted to fully elucidate the long-term efficacy and safety of this compound and other KHK inhibitors in relevant disease models.

References

- 1. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. KHK-IN-1 (hydrochloride) - Nordic Biosite [nordicbiosite.com]

KHK-IN-1 Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

KHK-IN-1 hydrochloride is a potent and selective, cell-permeable inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the metabolism of fructose. By targeting the ATP-binding site of KHK, KHK-IN-1 effectively blocks the conversion of fructose to fructose-1-phosphate, a key step implicated in the pathogenesis of various metabolic disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, tailored for professionals in the field of drug discovery and development. It includes a summary of its quantitative data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and synthetic pathway.

Introduction: The Role of Ketohexokinase in Metabolic Disease

Elevated fructose consumption is increasingly linked to the rising prevalence of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance.[1][2] Ketohexokinase (KHK), also known as fructokinase, is the first and rate-limiting enzyme in fructose metabolism. It catalyzes the phosphorylation of fructose to fructose-1-phosphate (F1P).[1][2] Unlike glucose metabolism, which is tightly regulated, fructose metabolism via KHK is rapid and largely uncontrolled, leading to a rapid depletion of intracellular ATP and an accumulation of F1P. This dysregulation can drive de novo lipogenesis, uric acid production, and oxidative stress, contributing to the pathophysiology of metabolic syndrome.

The central role of KHK in fructose-mediated pathology has made it an attractive therapeutic target. Inhibition of KHK is a promising strategy to mitigate the adverse effects of excessive fructose intake. This compound has emerged as a valuable tool compound for studying the biological consequences of KHK inhibition due to its high potency and selectivity.

Discovery of this compound

This compound, also referred to as compound 8 in the primary literature, was discovered through a structure-based drug design and optimization program focused on a series of pyrimidinopyrimidine inhibitors.[1][2] The research aimed to identify potent and selective inhibitors of the hepatic isoform of human KHK (KHK-C). The pyrimidinopyrimidine scaffold was identified as a promising starting point, and systematic modifications were made to enhance its interaction with the ATP-binding pocket of the enzyme. This effort led to the identification of KHK-IN-1, which demonstrated a significant improvement in inhibitory potency.

Mechanism of Action

KHK-IN-1 is a competitive inhibitor that targets the ATP-binding site of ketohexokinase.[3][4] X-ray crystallography studies have revealed that the pyrimidinopyrimidine core of the inhibitor occupies the adenine-binding region of the ATP pocket.[1][2] Specific substitutions on the scaffold were shown to form key interactions with amino acid residues within the active site, such as Asp-27B, contributing to its high affinity and selectivity.[3][4] By blocking the binding of ATP, KHK-IN-1 prevents the phosphorylation of fructose, thereby inhibiting the first committed step of its metabolism.

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/Enzyme | Reference |

| IC50 (KHK) | 12 nM | Recombinant Human KHK | [3][4][5][6][7][8][9][10] |

| IC50 (F1P Production) | 400 nM | HepG2 cell lysates | [5][6][7][8][9][10] |

Table 2: In Vivo Pharmacokinetics of this compound in Rats

| Parameter | Value | Dosing | Reference |

| Oral Bioavailability (F) | 34% | 10 mg/kg, p.o. | [5][8][10] |

| Half-life (t1/2) | 4 h | 10 mg/kg, p.o. | [5][8][10] |

| Volume of Distribution (Vdss) | 32 L/kg | 10 mg/kg, p.o. | [5][8][10] |

| Clearance (CL) | 160 mL/min/kg | 10 mg/kg, p.o. | [5][8][10] |

Table 3: Microsomal Stability of this compound

| Species | % Remaining at 10 min | Reference |

| Human Liver Microsomes | 88% | [5][8][10] |

| Rat Liver Microsomes | 72% | [5][8][10] |

Synthesis of this compound

The synthesis of this compound proceeds through a multi-step sequence starting from a pyrimidinopyrimidine core. While the detailed, step-by-step protocol with exact quantities for KHK-IN-1 (compound 8) is found in the supporting information of the primary literature, the general synthetic strategy is outlined below.[1][2]

Caption: General synthetic route for pyrimidinopyrimidine KHK inhibitors.

The synthesis involves the sequential reaction of a key trichloro intermediate with various amine substrates to introduce the desired R groups at different positions of the pyrimidinopyrimidine scaffold. The final step typically involves the removal of a protecting group, such as a Boc group, to yield the final compound. For this compound, the free base would be treated with hydrochloric acid to form the salt, which often improves solubility and stability.[8]

Experimental Protocols

Ketohexokinase Enzymatic Activity Assay (Luminescence-Based)

This protocol is adapted from established luminescence-based methods for quantifying KHK activity.[3]

Materials:

-

Recombinant human KHK-C enzyme

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 1 mM EDTA, 1 mM DTT

-

Substrate Solution: Fructose and ATP in Assay Buffer

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add the KHK-C enzyme to each well, followed by the addition of the this compound dilutions or vehicle control.

-

Initiate the kinase reaction by adding the Substrate Solution (containing fructose and ATP) to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate at room temperature for 30-60 minutes in the dark.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Fructose-1-Phosphate (F1P) Production Assay in HepG2 Cells

This protocol describes the measurement of F1P production in a cellular context to assess the cell permeability and intracellular activity of this compound.[5][8][10]

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., MEM with 10% FBS)

-

This compound

-

Fructose solution

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

F1P assay kit (commercially available or in-house method)

Procedure:

-

Seed HepG2 cells in 6-well or 12-well plates and grow to approximately 80-90% confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle control in serum-free medium for a specified duration (e.g., 30 minutes).

-

Add fructose to the medium to a final concentration of 15 mM and incubate for an additional period (e.g., 3 hours).

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer and collect the cell lysates.

-

Measure the concentration of F1P in the cell lysates using a specific F1P assay.

-

Normalize the F1P concentration to the total protein concentration in each sample.

-

Calculate the percent inhibition of F1P production for each concentration of this compound and determine the cellular IC50 value.

Rat Oral Bioavailability Study

This protocol outlines a general procedure for determining the oral bioavailability of this compound in rats.[5][8][10]

Materials:

-

Male Sprague-Dawley rats (or other appropriate strain)

-

This compound

-

Dosing vehicle (e.g., 0.5% methylcellulose in water)

-

Intravenous formulation of this compound (for determining clearance and volume of distribution)

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

Analytical method for quantifying KHK-IN-1 in plasma (e.g., LC-MS/MS)

Procedure:

-

Fast the rats overnight with free access to water.

-

For the oral dosing group, administer this compound via oral gavage at a specific dose (e.g., 10 mg/kg).

-

For the intravenous dosing group, administer the IV formulation via a tail vein injection.

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Process the blood samples to obtain plasma and store frozen until analysis.

-

Quantify the concentration of KHK-IN-1 in the plasma samples using a validated analytical method.

-

Calculate the pharmacokinetic parameters (e.g., AUC, Cmax, t1/2) for both oral and intravenous routes using appropriate software.

-

Determine the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Caption: Workflow for the evaluation of this compound.

Conclusion

This compound is a well-characterized and potent inhibitor of ketohexokinase that serves as an invaluable tool for researchers investigating the role of fructose metabolism in health and disease. Its high selectivity and demonstrated in vivo activity make it a suitable compound for preclinical studies aimed at validating KHK as a therapeutic target for metabolic disorders. The information and protocols provided in this technical guide offer a comprehensive resource for scientists and drug development professionals working in this promising area of research.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]

- 7. KHK-IN-1 (hydrochloride) - Nordic Biosite [nordicbiosite.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. KHK-IN-1 | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

KHK-IN-1 Hydrochloride: A Technical Guide to its Function as a Ketohexokinase Inhibitor

Abstract: KHK-IN-1 hydrochloride is a potent, selective, and cell-permeable inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the initial step in fructose metabolism.[1][2][3][4] By blocking the conversion of fructose to fructose-1-phosphate (F1P), this compound serves as a critical tool for investigating the roles of fructose metabolism in various metabolic disorders.[1][2][4][5] Its potential therapeutic applications are being explored for conditions such as diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), which are linked to excessive fructose consumption.[1][3][4][5][6] The hydrochloride salt form offers improved water solubility and stability over its freebase counterpart.[1]

Core Mechanism of Action

This compound functions by directly inhibiting the enzymatic activity of ketohexokinase (also known as fructokinase).[5] KHK is the principal kinase that phosphorylates fructose, committing it to a metabolic pathway distinct from that of glucose. The primary mechanism involves the inhibition of the conversion of fructose into fructose-1-phosphate (F1P).[1][2][4][5] This action effectively curtails the downstream metabolic consequences of high fructose levels, which include increased lipogenesis, uric acid production, and potential contributions to insulin resistance.[5][6] The inhibitor is reported to interact with Asp-27B within the ATP-binding site of the KHK enzyme.[7][8]

Caption: Fructose metabolism pathway and the inhibitory action of this compound.

Quantitative Efficacy and Pharmacokinetic Data

KHK-IN-1 demonstrates high potency in both enzymatic and cell-based assays. Its pharmacokinetic profile has been characterized in preclinical models.

Table 1: In Vitro Efficacy of KHK-IN-1

| Parameter | Target/System | Value | Reference |

|---|---|---|---|

| IC50 | Ketohexokinase (KHK) enzyme | 12 nM | [1][2][4][7][8] |

| IC50 | Fructose-1-Phosphate (F1P) Production | HepG2 cell lysates | 400 nM |[1][2][3][4] |

Table 2: In Vivo Pharmacokinetics of KHK-IN-1 in Rats

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Dose | 10 mg/kg | Single oral administration | [1][2] |

| Oral Bioavailability (F) | 34% | - | [1][2][3][4] |

| Oral Half-life (t½) | 4 hours | - | [1][2] |

| Volume of Distribution (Vdss) | 32 L/kg | - | [1][2] |

| Clearance (CL) | 160 mL/min/kg | - |[1][2] |

Additionally, KHK-IN-1 is reported to be stable in human and rat liver microsome preparations, with 88% and 72% remaining after 10 minutes, respectively. It does not exhibit significant inhibition of major human cytochrome P450 enzymes (1A2, 2C19, 2D6, 2C9, and 3A4), suggesting a low potential for drug-drug interactions.[1][2]

Experimental Protocols

The inhibitory activity of this compound is commonly assessed using a cell-based assay that measures the product of the KHK enzyme, fructose-1-phosphate.

Protocol: Fructose-1-Phosphate (F1P) Inhibition Assay in HepG2 Cells

-

Cell Culture and Lysate Preparation:

-

Culture human hepatocellular carcinoma (HepG2) cells under standard conditions.

-

Harvest the cells and prepare cell lysates to make the KHK enzyme accessible.

-

-

Inhibitor Incubation:

-

Enzymatic Reaction Initiation:

-

Quantification and Analysis:

-

Terminate the reaction.

-

Quantify the amount of F1P produced in each reaction using a suitable analytical method, such as mass spectrometry or a coupled-enzyme assay.

-

Plot the F1P concentration against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Caption: Workflow for the in vitro F1P production inhibition assay.

Potential Therapeutic Applications

Given its mechanism of action, this compound and other KHK inhibitors are being investigated for their therapeutic potential in managing metabolic diseases driven by high fructose consumption.[5] By mitigating the metabolic burden of fructose, these inhibitors may help in:

-

Non-Alcoholic Fatty Liver Disease (NAFLD): Reducing fructose-driven de novo lipogenesis in the liver.[5]

-

Obesity and Type 2 Diabetes: Ameliorating insulin resistance and weight gain associated with excessive fructose intake.[3][4][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. KHK-IN-1 (hydrochloride) - Nordic Biosite [nordicbiosite.com]

- 4. KHK-IN-1 | TargetMol [targetmol.com]

- 5. What are KHK inhibitors and how do they work? [synapse.patsnap.com]

- 6. Discovery of a Novel Ketohexokinase Inhibitor with Improved Drug Distribution in Target Tissue for the Treatment of Fructose Metabolic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 8. glpbio.com [glpbio.com]

- 9. This compound | KHK抑制剂 | MCE [medchemexpress.cn]

KHK-IN-1 Hydrochloride: A Technical Guide to its Role in Fructose Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of KHK-IN-1 hydrochloride, a potent and selective inhibitor of ketohexokinase (KHK), in the context of fructose metabolism. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization, serving as a valuable resource for researchers in metabolic diseases, drug discovery, and related fields.

Introduction to Fructose Metabolism and Ketohexokinase

Fructose, a monosaccharide commonly found in modern diets, is primarily metabolized in the liver.[1] Unlike glucose metabolism, which is tightly regulated, fructose metabolism is a more rapid process. The initial and rate-limiting step is the phosphorylation of fructose to fructose-1-phosphate (F1P), a reaction catalyzed by the enzyme ketohexokinase (KHK), also known as fructokinase.[1]

Excessive fructose consumption has been linked to a range of metabolic disorders, including obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD).[2] The rapid and unregulated conversion of fructose to F1P can lead to a depletion of intracellular phosphate and ATP, and the downstream metabolites of F1P can be shunted into pathways of de novo lipogenesis, contributing to the accumulation of triglycerides in the liver.[3] Consequently, the inhibition of KHK presents a promising therapeutic strategy for mitigating the adverse metabolic effects of high fructose intake.[2]

This compound: A Selective Ketohexokinase Inhibitor

This compound is a selective and cell-permeable inhibitor of ketohexokinase.[4][5] It belongs to a series of pyrimidinopyrimidine compounds designed to target the ATP-binding site of KHK.[6] Its ability to block the first committed step in fructose metabolism makes it a valuable tool for studying the physiological and pathological roles of fructose and a potential therapeutic agent for metabolic diseases.

Mechanism of Action

This compound acts as a competitive inhibitor at the ATP-binding pocket of ketohexokinase.[6][7] By occupying this site, it prevents the binding of ATP, thereby inhibiting the phosphorylation of fructose to fructose-1-phosphate. X-ray crystallography studies have revealed the specific interactions between KHK-IN-1 and the amino acid residues within the ATP-binding site of the enzyme, providing a structural basis for its inhibitory activity.[6]

The inhibition of KHK by this compound effectively blocks the entry of fructose into its primary metabolic pathway. This leads to a reduction in the intracellular concentration of F1P and its downstream metabolites, thus mitigating the metabolic consequences of excessive fructose intake.

Figure 1: Mechanism of KHK-IN-1 in Fructose Metabolism

Quantitative Data on this compound Efficacy

The inhibitory potency of this compound has been characterized through both in vitro enzymatic assays and cell-based assays. Furthermore, its pharmacokinetic properties have been evaluated in preclinical animal models.

In Vitro Inhibition of Ketohexokinase

The following table summarizes the in vitro inhibitory activity of this compound and related compounds against recombinant human KHK.

| Compound | KHK IC₅₀ (nM) | Reference |

| KHK-IN-1 (Compound 8) | 12 | [6] |

| Compound 3 | 210 | [6] |

| Compound 38 | 7 | [6] |

| Compound 47 | 8 | [6] |

Table 1: In vitro inhibitory potency of KHK-IN-1 and related pyrimidinopyrimidine compounds against human ketohexokinase.

Cellular Inhibition of Fructose-1-Phosphate Production

The efficacy of this compound in a cellular context was assessed by measuring its ability to inhibit the production of fructose-1-phosphate (F1P) in HepG2 human hepatoma cells.

| Compound | Cellular F1P Inhibition IC₅₀ (nM) | Reference |

| KHK-IN-1 (Compound 8) | 400 | [6] |

| Compound 3 | >10,000 | [6] |

| Compound 38 | < 500 | [6] |

| Compound 42 | < 100 | [6] |

| Compound 47 | < 500 | [6] |

Table 2: Cellular functional activity of KHK-IN-1 and related compounds in inhibiting fructose-1-phosphate production in HepG2 cells.

In Vivo Pharmacokinetics in Rats

The pharmacokinetic profile of KHK-IN-1 was evaluated in male Sprague-Dawley rats following a single oral dose.

| Parameter | Value | Unit | Reference |

| Dose (Oral) | 10 | mg/kg | [5] |

| Bioavailability (F) | 34 | % | [5] |

| t₁/₂ (oral) | 4 | h | [5] |

| Vdss | 32 | L/kg | [5] |

| Clearance (CL) | 160 | mL/min/kg | [5] |

Table 3: Pharmacokinetic parameters of KHK-IN-1 in rats.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Ketohexokinase (KHK) Inhibition Assay (Luminescence-Based)

This protocol is adapted from a general luminescence-based assay for quantifying KHK activity.

Materials:

-

Recombinant human ketohexokinase (KHK-C isoform)

-

This compound or other test compounds

-

ATP

-

Fructose

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add 2.5 µL of the KHK enzyme solution (e.g., 2X final concentration in assay buffer).

-

Add 0.5 µL of the test compound dilutions or vehicle control (e.g., DMSO).

-

Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding 2 µL of a substrate mix containing ATP and fructose (e.g., 2.5X final concentration in assay buffer).

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the enzymatic reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular Fructose-1-Phosphate (F1P) Inhibition Assay

This protocol describes the measurement of F1P in HepG2 cells treated with a KHK inhibitor.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound or other test compounds

-

Fructose solution (e.g., 15 mM in serum-free medium)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., perchloric acid or methanol-based)

-

LC-MS/MS system

Procedure:

-

Seed HepG2 cells in 6-well plates and allow them to adhere and grow to confluency.

-

Pre-incubate the cells with various concentrations of this compound in serum-free medium for 30 minutes.

-

Remove the medium and add the fructose solution to each well.

-

Incubate for 3 hours at 37°C in a CO₂ incubator.

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

-

Collect the cell lysates and centrifuge to pellet the protein and cellular debris.

-

Analyze the supernatant for F1P content using a validated LC-MS/MS method.

-

Normalize the F1P levels to the total protein concentration in each sample.

-

Calculate the percent inhibition of F1P production for each compound concentration and determine the IC₅₀ value.

Figure 2: Experimental Workflow for KHK-IN-1 Evaluation

Conclusion

This compound is a valuable research tool for investigating the role of ketohexokinase and fructose metabolism in health and disease. Its high potency and selectivity, combined with demonstrated cellular activity and oral bioavailability in preclinical models, underscore its potential as a lead compound for the development of novel therapeutics for metabolic disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this important area of metabolic research.

References

- 1. Tracking fructose 1,6-bisphosphate dynamics in liver cancer cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative Effects of Fructose and Glucose on Lipogenic Gene Expression and Intermediary Metabolism in HepG2 Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

An In-depth Technical Guide on the Cellular Uptake and Permeability of KHK-IN-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and permeability characteristics of KHK-IN-1 hydrochloride, a selective and cell-membrane permeable inhibitor of ketohexokinase (KHK). The information herein is intended to support research and development efforts in metabolic diseases, such as diabetes and obesity, by providing detailed experimental data and methodologies.

Quantitative Permeability Data

The permeability of this compound was assessed using an in vitro Caco-2 cell monolayer model, which is a well-established method for predicting human intestinal absorption of drugs. The apparent permeability (Papp) was determined in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

| Parameter | Value | Unit | Assay System | Reference |

| Apparent Permeability (Papp) A→B | 0.3 | x 10⁻⁶ cm/s | Caco-2 cells | [1] |

| Apparent Permeability (Papp) B→A | 1.0 | x 10⁻⁶ cm/s | Caco-2 cells | [1] |

| Efflux Ratio (B→A / A→B) | 3.33 | - | Caco-2 cells | [1] |

Interpretation: The data indicates that this compound has low to moderate permeability across the Caco-2 monolayer in the absorptive (A→B) direction.[1] The efflux ratio of greater than 2 suggests that the compound may be a substrate for active efflux transporters.[1] This active transport out of the cell could contribute to its overall permeability characteristics.

Experimental Protocols

While the precise, detailed protocol used for this compound is not publicly available, the following represents a standard, widely accepted methodology for conducting a Caco-2 permeability assay, based on best practices in the field.

Caco-2 Permeability Assay Protocol

Objective: To determine the bidirectional permeability of a test compound across a confluent monolayer of Caco-2 cells.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well plates)

-

Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

-

Test compound (this compound)

-

Lucifer yellow (monolayer integrity marker)

-

Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

-

Cell Culture and Seeding:

-

Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

-

passage cells every 3-4 days.

-

Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

-

Monolayer Integrity Assessment:

-

Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltmeter. TEER values should be >250 Ω·cm² to indicate a confluent monolayer.

-

Alternatively, perform a Lucifer yellow permeability test. The Papp of Lucifer yellow should be <1 x 10⁻⁶ cm/s.

-

-

Permeability Assay:

-

Wash the Caco-2 monolayers with pre-warmed HBSS (37°C).

-

For A→B permeability: Add the test compound solution (e.g., 10 µM this compound in HBSS) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

-

For B→A permeability: Add the test compound solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

-

Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

At specified time points, collect samples from the receiver chamber and an initial sample from the donor chamber.

-

Replenish the receiver chamber with fresh HBSS after each sampling.

-

-

Sample Analysis:

-

Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following equation:

-

Papp (cm/s) = (dQ/dt) / (A * C₀)

-

Where:

-

dQ/dt is the rate of drug appearance in the receiver compartment (µmol/s).

-

A is the surface area of the membrane (cm²).

-

C₀ is the initial concentration of the drug in the donor compartment (µmol/mL).

-

-

-

Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B).

-

Visualizations

Ketohexokinase Signaling Pathway in Fructose Metabolism

Caption: Fructose metabolism pathway and the inhibitory action of KHK-IN-1.

Experimental Workflow for Caco-2 Permeability Assay

Caption: A typical workflow for a Caco-2 permeability experiment.

Cellular Uptake Mechanism

The precise cellular uptake mechanism of this compound has not been definitively elucidated in publicly available literature. However, based on the available data, a hypothesis can be formulated. The compound is described as "cell membrane permeable," and its ability to inhibit the intracellular production of fructose-1-phosphate (F1P) in HepG2 cell lysates confirms its entry into cells.[2]

The Caco-2 data, with a low A→B Papp value and an efflux ratio greater than 2, suggests that the net cellular accumulation is influenced by active efflux transporters.[1] This implies that while the compound can cross the cell membrane, potentially through passive diffusion due to its favorable lipophilicity (clog D = 2.9), its intracellular concentration is limited by active removal from the cell.[1] Further studies, such as uptake experiments in the presence of specific transporter inhibitors, would be necessary to definitively identify the transporters involved and to quantify the relative contributions of passive diffusion and active transport to the overall cellular uptake of this compound.

References

KHK-IN-1 Hydrochloride: A Technical Guide to IC50 Determination and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of KHK-IN-1 hydrochloride, a potent and selective inhibitor of ketohexokinase (KHK). The document details its inhibitory activity, the experimental protocols for determining its half-maximal inhibitory concentration (IC50), and its role within the broader context of fructose metabolism.

Core Data Summary

This compound is a selective and cell-permeable inhibitor of ketohexokinase (KHK).[1][2][3] Its hydrochloride salt form generally offers enhanced water solubility and stability, while exhibiting comparable biological activity to the free base at equivalent molar concentrations.[4] The key quantitative data for KHK-IN-1 are summarized in the table below.

| Parameter | Value | Target/System | Reference |

| IC50 | 12 nM | Ketohexokinase (KHK) | [1][2][3][4][5][6][7] |

| IC50 | 400 nM | Fructose-1-Phosphate (F1P) Production in HepG2 cell lysates | [1][3][4] |

Mechanism of Action and Signaling Pathway

This compound exerts its effect by selectively inhibiting ketohexokinase (KHK), the primary enzyme responsible for the phosphorylation of fructose to fructose-1-phosphate.[8] This action occurs within the ATP-binding pocket of the enzyme.[6] By blocking this initial and rate-limiting step in fructose metabolism, KHK-IN-1 effectively mitigates the downstream metabolic consequences of excessive fructose consumption, which are implicated in conditions such as diabetes and obesity.[1][2][4]

The signaling pathway of fructose metabolism, and the point of inhibition by KHK-IN-1, is illustrated below.

Caption: Fructose metabolism pathway and the inhibitory action of KHK-IN-1.

Experimental Protocols for IC50 Value Determination

The determination of the IC50 value for this compound can be achieved through various in vitro enzymatic assays. Below are detailed methodologies for two common approaches.

Luminescence-Based KHK Enzymatic Assay

This protocol is adapted from a luminescence-based method to quantify KHK activity by measuring the amount of ADP produced.

Materials:

-

Recombinant human ketohexokinase (KHK-C isoform)

-

This compound

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 mM KCl, 0.01% Triton X-100

-

Substrate Solution: ATP and Fructose in Assay Buffer

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white microplates

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.

-

In a 384-well plate, add 2.5 µL of the diluted this compound solutions or vehicle control (DMSO in Assay Buffer).

-

Add 2.5 µL of KHK enzyme solution (e.g., 0.025 µg/µL in Assay Buffer) to each well.

-

Initiate the reaction by adding 5 µL of the substrate solution (e.g., 0.15 mM ATP and 7 mM Fructose).

-

Incubate the plate for 60 minutes at 30°C.

-

Add 5 µL of ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 40 minutes at room temperature in the dark.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for the luminescence-based KHK IC50 determination assay.

Fluorescence Polarization (FP)-Based KHK Enzymatic Assay (Transcreener® ADP Assay)

This method directly detects the ADP produced in the KHK reaction using a competitive immunoassay.

Materials:

-

Recombinant human ketohexokinase (KHK-C isoform)

-

This compound

-

Assay Buffer: 25 mM Tris (pH 7.5), 10 mM MgCl₂, 10 mM CaCl₂, 10 mM KCl, and 0.01% Triton

-

Substrate Solution: ATP and Fructose in Assay Buffer

-

Transcreener® ADP² FP Assay Kit (BellBrook Labs), including ADP² Antibody and ADP Alexa633 Tracer

-

Stop & Detect Buffer

-

Low-volume 384-well black microplates

Procedure:

-

Prepare serial dilutions of this compound.

-

Dispense the KHK enzyme (e.g., 22 nM) and the inhibitor into the wells of the microplate.

-

Initiate the reaction by adding the substrate solution (e.g., 0.15 mM ATP, 7 mM Fructose).

-

Incubate for 60 minutes at 30°C.

-

Prepare the ADP Detection Mixture by combining the Stop & Detect Buffer, ADP² Antibody, and ADP Alexa633 Tracer.

-

Add the ADP Detection Mixture to each well to terminate the reaction and initiate the detection process.

-

Incubate for 60 minutes at room temperature.

-

Measure the fluorescence polarization on a suitable plate reader.

-

Convert the raw data to ADP concentration using a standard curve.

-

Calculate the percent inhibition and determine the IC50 value as described in the previous protocol.

Caption: Workflow for the fluorescence polarization-based KHK IC50 assay.

Conclusion

This compound is a highly potent inhibitor of ketohexokinase, a key enzyme in fructose metabolism. The detailed protocols provided in this guide offer robust methods for the in vitro determination of its IC50 value. Understanding the mechanism of action and having standardized experimental procedures are crucial for researchers in the fields of metabolic diseases and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. JCI - Ketohexokinase C blockade ameliorates fructose-induced metabolic dysfunction in fructose-sensitive mice [jci.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ketohexokinase-Dependent Metabolism of Fructose Induces Proinflammatory Mediators in Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fructose Induced KHK-C Increases ER Stress and Modulates Hepatic Transcriptome to Drive Liver Disease in Diet-Induced and Genetic Models of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. KHK-IN-1 | TargetMol [targetmol.com]

- 8. What are KHK inhibitors and how do they work? [synapse.patsnap.com]

In-Depth Structural Analysis of KHK-IN-1 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KHK-IN-1 hydrochloride, also identified as compound 8 in seminal literature, is a potent and selective inhibitor of ketohexokinase (KHK).[1] KHK is the primary enzyme responsible for the phosphorylation of fructose to fructose-1-phosphate, the initial step in fructose metabolism.[1] Dysregulation of this pathway has been implicated in various metabolic disorders, including obesity and diabetes, making KHK a compelling therapeutic target.[1] This technical guide provides a comprehensive structural analysis of this compound, compiling key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and analytical workflow.

Chemical and Pharmacokinetic Properties

This compound is a pyrimidinopyrimidine derivative with the chemical name N8-(Cyclopropylmethyl)-N4-(2-(methylthio)phenyl)-2-(piperazin-1-yl)pyrimido[5,4-d]pyrimidine-4,8-diamine hydrochloride. Its chemical and pharmacokinetic properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₇ClN₈S | [2] |

| Molecular Weight | 459.01 g/mol | [2] |

| KHK IC₅₀ | 12 nM | [1] |

| Cellular IC₅₀ (HepG2) | 400 nM | [3] |

| Oral Bioavailability (F) in rats | 34% | [3] |

| Half-life (t₁/₂) in rats (oral) | 4 h | [3] |

| Volume of Distribution (Vdₛₛ) in rats | 32 L/kg | [3] |

| Clearance (CL) in rats | 160 mL/min/kg | [3] |

Structural Elucidation Data

The structural identity of KHK-IN-1 has been confirmed through mass spectrometry and nuclear magnetic resonance spectroscopy.

| Analytical Method | Data | Reference |

| ESI-MS | m/z 423.4 (M+H)⁺ | [2] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.55 (s, 1H), 8.58 (s, 1H), 8.39 (s, 1H), 7.55 (d, J = 7.6 Hz, 1H), 7.33 (t, J = 7.6 Hz, 1H), 7.18 (d, J = 8.0 Hz, 1H), 7.08 (t, J = 7.6 Hz, 1H), 4.02 (br s, 4H), 3.53 (t, J = 6.0 Hz, 2H), 3.09 (br s, 4H), 2.40 (s, 3H), 1.05 (m, 1H), 0.48 (m, 2H), 0.25 (m, 2H) | [2] |

X-ray Crystallography

The co-crystal structure of KHK-IN-1 (referred to as compound 8 in the publication) in complex with human ketohexokinase has been determined at a resolution of 2.8 Å.[1] The structure reveals that the inhibitor binds within the ATP-binding pocket of the enzyme.[1] The pyrimidinopyrimidine core forms key interactions with the hinge region of the kinase, a common binding motif for kinase inhibitors.

PDB ID: 3Q92[4]

Note: The ligand in PDB entry 3Q92 is identified as XNB, which corresponds to the structure of KHK-IN-1.

Signaling Pathway and Mechanism of Action

KHK-IN-1 acts as a competitive inhibitor of ketohexokinase, blocking the binding of ATP and subsequent phosphorylation of fructose. This inhibition reduces the production of fructose-1-phosphate and downstream metabolites, thereby mitigating the metabolic consequences of excessive fructose consumption.

Caption: KHK-IN-1 inhibits the conversion of fructose to fructose-1-phosphate.

Experimental Protocols

Synthesis of this compound

The synthesis of KHK-IN-1 is based on a general procedure for pyrimidinopyrimidine derivatives. A key intermediate, 2,4,8-trichloropyrimido[5,4-d]pyrimidine, undergoes sequential nucleophilic substitution reactions.

Caption: General synthetic workflow for this compound.

Detailed Protocol:

The synthesis involves a three-step sequential substitution on a trichloropyrimidinopyrimidine core. New compounds were purified by HPLC and characterized by ESI-MS and ¹H NMR.[2]

Ketohexokinase Inhibition Assay

The inhibitory activity of KHK-IN-1 against human KHK-C was determined using a transcreener ADP assay. This homogeneous, competitive fluorescence polarization assay measures the production of ADP, a direct product of the KHK-catalyzed reaction.[2]

Caption: Workflow for the KHK enzymatic inhibition assay.

Cellular Fructose-1-Phosphate (F1P) Production Assay

The cellular potency of KHK-IN-1 was assessed by measuring the inhibition of F1P production in HepG2 cell lysates.

Protocol:

-

HepG2 cells are cultured and harvested.

-

Cell lysates are prepared.

-

Lysates are incubated with varying concentrations of this compound.

-

Fructose is added to initiate the enzymatic reaction.

-

The reaction is stopped, and the level of F1P is quantified using LC-MS.[1]

-

IC₅₀ values are determined from the dose-response curve.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of ketohexokinase. Its structural and pharmacological properties make it a valuable tool for studying the role of fructose metabolism in health and disease. The detailed experimental protocols provided herein should facilitate further research and development of KHK inhibitors for the potential treatment of metabolic disorders.

References

KHK-IN-1 Hydrochloride Binding Site on Ketohexokinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding site of KHK-IN-1 hydrochloride on human ketohexokinase (KHK). It consolidates structural data, quantitative binding information, and detailed experimental protocols to serve as a comprehensive resource for researchers in metabolic diseases and drug discovery.

Introduction to Ketohexokinase and this compound

Ketohexokinase (KHK), also known as fructokinase, is the first and rate-limiting enzyme in fructose metabolism, catalyzing the ATP-dependent phosphorylation of fructose to fructose-1-phosphate. Dysregulation of KHK activity is implicated in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes, making it a prime therapeutic target.

This compound is a potent and selective, cell-permeable inhibitor of KHK. It belongs to the pyrimidinopyrimidine class of inhibitors and has demonstrated significant potential in preclinical studies for the treatment of metabolic diseases. Understanding the precise binding mechanism of this inhibitor is crucial for the rational design of next-generation KHK inhibitors with improved potency and selectivity.

The this compound Binding Site

Structural studies of human KHK in complex with inhibitors from the same pyrimidinopyrimidine class as KHK-IN-1 reveal that it binds to the ATP-binding pocket of the enzyme. This pocket is located at the interface between the two domains of the KHK monomer.

While a crystal structure specifically for this compound is not publicly available, the structure of KHK in complex with a closely related pyrimidinopyrimidine inhibitor (compound 8 in the originating study) provides a detailed view of the key interactions. Analysis of this and similar structures, such as that of KHK with PF-06835919, reveals a consistent binding mode.

This compound occupies the region of the active site that normally binds the adenine and ribose moieties of ATP. The pyrimidinopyrimidine core forms the scaffold that anchors the inhibitor in the pocket through a series of hydrogen bonds and hydrophobic interactions. A critical interaction for this class of inhibitors is the hydrogen bond formed between the pyrimidine nitrogen and the side chain of Asp-27B .[1][2] This interaction is a key determinant of the inhibitor's potency.

Further stabilization of the inhibitor in the binding pocket is achieved through hydrophobic interactions with surrounding residues. The specific substitutions on the pyrimidinopyrimidine core are designed to complement the shape and chemical nature of the ATP-binding site, thereby enhancing binding affinity and selectivity.

Quantitative Data on this compound Binding

The inhibitory potency of this compound has been quantified using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is the most commonly reported metric.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (KHK enzyme) | 12 nM | Recombinant human hepatic KHK (KHK-C) | [3][4][5][6] |

| IC50 (cellular) | < 500 nM | HepG2 cell lysates, measuring F1P production | [3][4][5][6] |

Note on Binding Affinity Constants (Ki and Kd):

Cheng-Prusoff Equation for a Competitive Inhibitor:

Ki = IC50 / (1 + [S]/Km)

Where:

-

Ki is the inhibition constant.

-

IC50 is the half-maximal inhibitory concentration.

-

[S] is the concentration of the substrate (fructose).

-

Km is the Michaelis constant of KHK for fructose.

Experimental Protocols

KHK Enzymatic Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the in vitro potency of KHK inhibitors by measuring the amount of ADP produced in the enzymatic reaction.

Materials:

-

Recombinant human KHK-C enzyme

-

This compound or other test inhibitors

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 0.01% (v/v) Tween-20

-

Substrate Solution: D-fructose in Assay Buffer

-

ATP Solution: Adenosine 5'-triphosphate in Assay Buffer

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

384-well white, flat-bottom plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the KHK enzyme and prepare the fructose and ATP solutions in Assay Buffer to the desired concentrations.

-

Reaction Initiation: In a 384-well plate, add the test compound solution, followed by the KHK enzyme solution. Allow a brief pre-incubation (e.g., 15 minutes at room temperature).

-

Start the Reaction: Initiate the enzymatic reaction by adding a mixture of the fructose and ATP solutions.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Reaction Termination and ADP Detection: Stop the reaction and detect the generated ADP by adding the ADP-Glo™ Reagent, followed by the Kinase Detection Reagent, according to the manufacturer's instructions.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Fructose-1-Phosphate (F1P) Production Assay

This assay measures the ability of a KHK inhibitor to block fructose metabolism in a cellular context.

Materials:

-

HepG2 cells (or other relevant cell line)

-

Cell culture medium (e.g., DMEM)

-

This compound or other test inhibitors

-

D-fructose

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

LC-MS/MS system for F1P quantification

Procedure:

-

Cell Culture: Culture HepG2 cells to a suitable confluency in standard cell culture plates.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound in serum-free medium for a defined period (e.g., 1 hour).

-

Fructose Challenge: Add D-fructose to the medium to a final concentration that stimulates F1P production (e.g., 5 mM) and incubate for an additional period (e.g., 2-4 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer.

-

Sample Preparation: Collect the cell lysates and prepare them for LC-MS/MS analysis. This may involve protein precipitation and supernatant collection.

-

F1P Quantification: Quantify the intracellular levels of F1P using a validated LC-MS/MS method.

-

Data Analysis: Determine the percent inhibition of F1P production for each inhibitor concentration compared to the vehicle-treated control. Calculate the cellular IC50 value using a dose-response curve fit.

Signaling Pathways and Experimental Workflows

KHK-Mediated Signaling in Metabolic Disease

Inhibition of KHK by this compound impacts several downstream signaling pathways that are crucial in the pathogenesis of metabolic diseases. Fructose metabolism via KHK can lead to ATP depletion, uric acid production, and the generation of precursors for de novo lipogenesis. These metabolic changes can, in turn, induce endoplasmic reticulum (ER) stress and promote pro-inflammatory signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. proteopedia.org [proteopedia.org]

- 3. Fructose Induced KHK-C Increases ER Stress and Modulates Hepatic Transcriptome to Drive Liver Disease in Diet-Induced and Genetic Models of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. Residues in the fructose-binding pocket are required for ketohexokinase-A activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promegaconnections.com [promegaconnections.com]

- 9. researchgate.net [researchgate.net]

- 10. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 11. Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

KHK-IN-1 Hydrochloride: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

KHK-IN-1 hydrochloride is a potent and selective inhibitor of ketohexokinase (KHK), an enzyme pivotal to fructose metabolism. Elevated fructose consumption is increasingly linked to the prevalence of metabolic disorders such as obesity and diabetes, and emerging evidence also implicates KHK in cancer progression. This technical guide provides an in-depth overview of the therapeutic potential of this compound, consolidating available preclinical data, outlining experimental methodologies, and visualizing the core signaling pathways. While the primary focus of existing research is on metabolic diseases, the role of KHK in oncology is a burgeoning field of investigation. It is important to note that, based on current scientific literature, there is no established direct link between this compound and the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) signaling pathway.

Introduction

Fructose, once considered a benign sugar, is now recognized as a significant contributor to metabolic disease when consumed in excess. Unlike glucose, fructose metabolism is largely unregulated by insulin and is primarily initiated by ketohexokinase (KHK). KHK phosphorylates fructose to fructose-1-phosphate, a key step that commits fructose to downstream metabolic pathways leading to lipogenesis and inflammation. This compound has emerged as a valuable tool compound and potential therapeutic agent for its ability to selectively inhibit KHK, thereby mitigating the detrimental effects of excessive fructose metabolism.

Mechanism of Action

This compound is a selective and cell-membrane permeable inhibitor of ketohexokinase.[1][2] It exerts its therapeutic effect by blocking the phosphorylation of fructose to fructose-1-phosphate (F1P), the initial and rate-limiting step in fructose metabolism. By inhibiting KHK, this compound effectively reduces the metabolic flux of fructose into pathways that contribute to de novo lipogenesis, uric acid production, and oxidative stress.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| KHK IC₅₀ | 12 nM | Enzyme Assay | [2] |

| F1P Production IC₅₀ | 400 nM | HepG2 cell lysates | [2] |

Table 2: In Vitro Metabolic Stability of this compound

| Species | Microsomal Stability (% remaining at 10 min) | Reference |

| Human | 88% | [2] |

| Rat | 72% | [2] |

Table 3: In Vivo Pharmacokinetics of this compound in Rats

| Parameter | Value | Route of Administration | Dose | Reference |

| Oral Bioavailability (F) | 34% | Oral (p.o.) | 10 mg/kg | [2] |

| Half-life (t₁/₂) | 4 h | Oral (p.o.) | 10 mg/kg | [3] |

| Volume of Distribution (Vdₛₛ) | 32 L/kg | Not specified | 10 mg/kg | [3] |

| Clearance (CL) | 160 mL/min/kg | Not specified | 10 mg/kg | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Inhibition of Fructose-1-Phosphate (F1P) Production in HepG2 Cell Lysates

This assay quantifies the ability of this compound to inhibit the production of F1P in a cellular context.

-

Cell Line: Human hepatoma (HepG2) cells.

-

Protocol:

-

HepG2 cells are cultured under standard conditions.

-

Cells are harvested and lysed to prepare cell lysates containing active KHK.

-

The cell lysates are pre-incubated with varying concentrations of this compound (e.g., 0-10 µM) for 30 minutes at 37°C.[2]

-

Fructose (e.g., 15 mM final concentration) is added to initiate the enzymatic reaction.[2]

-

The reaction is incubated for a defined period (e.g., 3 hours) at 37°C.[2]

-

The reaction is terminated, and the amount of F1P produced is quantified using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS).

-

The IC₅₀ value is calculated by plotting the percentage of F1P inhibition against the concentration of this compound.

-

Microsomal Stability Assay

This assay assesses the metabolic stability of this compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

-

System: Human and rat liver microsomes.

-

Protocol:

-

This compound is incubated with liver microsomes (e.g., 1 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

-

The reaction is initiated by the addition of an NADPH-regenerating system.

-

Aliquots are taken at various time points (e.g., 0, 5, 10, 15, 30, and 60 minutes).

-

The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

-

The samples are centrifuged to precipitate proteins.

-

The supernatant, containing the remaining this compound, is analyzed by LC-MS/MS.

-

The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

-

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of this compound to inhibit the activity of major CYP isoforms, which is crucial for assessing potential drug-drug interactions.

-

System: Human liver microsomes and specific CYP isoform probe substrates.

-

Protocol:

-

This compound is incubated with human liver microsomes in the presence of a specific probe substrate for each CYP isoform to be tested (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

-

The reaction is initiated by the addition of an NADPH-regenerating system.

-

After a defined incubation period at 37°C, the reaction is terminated.

-

The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

-

The percentage of inhibition of metabolite formation by this compound is calculated relative to a vehicle control.

-

Results for this compound showed no significant inhibition of the tested CYP isoforms.[2]

-

Rat Oral Bioavailability Study

This in vivo study determines the fraction of an orally administered dose of this compound that reaches systemic circulation.

-

Animal Model: Male Sprague-Dawley rats.[2]

-

Protocol:

-

A cohort of rats is administered this compound intravenously (IV) to determine the area under the concentration-time curve (AUC) for 100% bioavailability.

-

Another cohort of rats is administered this compound orally (p.o.) at a specific dose (e.g., 10 mg/kg).[2]

-

Blood samples are collected at various time points after dosing.

-

Plasma is separated from the blood samples, and the concentration of this compound is determined by LC-MS/MS.

-

Pharmacokinetic parameters, including AUC, Cₘₐₓ, and t₁/₂, are calculated.

-

Oral bioavailability (F) is calculated using the formula: F (%) = (AUC_oral / AUC_IV) × (Dose_IV / Dose_oral) × 100.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Therapeutic Potential

Diabetes and Obesity

The primary therapeutic potential of this compound lies in the treatment of metabolic disorders such as type 2 diabetes and obesity.[1][2] By inhibiting KHK, the compound can reduce the metabolic burden of high fructose intake, leading to decreased de novo lipogenesis, improved insulin sensitivity, and a reduction in visceral fat accumulation. The oral bioavailability and favorable metabolic stability profile of this compound make it a promising candidate for further development in this area.

Cancer

Recent research has uncovered a role for KHK in cancer biology. Some cancer cells upregulate fructose transporters and KHK to utilize fructose as an alternative energy source to fuel their growth and proliferation.[4][5] Specifically, the KHK-A isoform has been implicated in promoting breast cancer metastasis.[3] While this compound has not been directly tested in cancer models in the available literature, its mechanism of action suggests a potential therapeutic application in cancers that are dependent on fructose metabolism. Further research is warranted to explore the efficacy of this compound in various cancer types.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of ketohexokinase with promising therapeutic potential, particularly in the realm of metabolic diseases. Its favorable preclinical profile, including good oral bioavailability, makes it an attractive candidate for further investigation. The emerging role of KHK in cancer also opens up new avenues for the therapeutic application of KHK inhibitors like this compound. Future studies should focus on elucidating its efficacy in relevant disease models and further characterizing its safety profile.

References

- 1. Adiponectin resistance and proinflammatory changes in the visceral adipose tissue induced by fructose consumption via ketohexokinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Ketohexokinase-A acts as a nuclear protein kinase that mediates fructose-induced metastasis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fructose Metabolism in Cancer: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Technology -KHK Inhibitors as Agents for the Treatment of Cancer and Metabolic Syndrome (UCLA Case No. 2021-222) [ucla.technologypublisher.com]

Methodological & Application

KHK-IN-1 Hydrochloride: A Promising Tool for Non-Alcoholic Fatty Liver Disease Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Non-alcoholic fatty liver disease (NAFLD) has become a global health crisis, tightly linked to metabolic syndrome, obesity, and type 2 diabetes.[1][2] The spectrum of NAFLD ranges from simple steatosis to the more severe non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.[2][3] A key driver in the pathogenesis of NAFLD is the excessive consumption of fructose, which is primarily metabolized in the liver by the enzyme ketohexokinase (KHK).[1][3] KHK-IN-1 hydrochloride, a selective and cell-permeable inhibitor of KHK, has emerged as a valuable research tool to investigate the role of fructose metabolism in NAFLD and to explore potential therapeutic strategies.[4][5][6]

Mechanism of Action

This compound targets the initial and rate-limiting step in fructose metabolism: the phosphorylation of fructose to fructose-1-phosphate (F1P).[1] By inhibiting KHK, this small molecule effectively blocks the downstream metabolic cascade that contributes to de novo lipogenesis (DNL), triglyceride accumulation, and oxidative stress in hepatocytes.[1][3] Preclinical studies have demonstrated that pharmacological inhibition of KHK can lead to a reduction in liver fat, inflammation, and fibrosis, highlighting the therapeutic potential of targeting this pathway.[3][7]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available preclinical studies.

| Parameter | Value | Species/System | Reference |

| IC50 (KHK enzyme) | 12 nM | In vitro | [4][5][6] |

| IC50 (F1P production) | 400 nM | HepG2 cell lysates | [4][5][6] |

| Oral Bioavailability (F) | 34% | Rat | [4][5] |

| Half-life (t1/2) | 4 hours (oral) | Rat | [4][5] |

| Volume of Distribution (Vdss) | 32 L/kg | Rat | [4][5] |

| Clearance (CL) | 160 mL/min/kg | Rat | [4][5] |

Signaling Pathway

The inhibition of KHK by this compound directly impacts the metabolic fate of fructose within the hepatocyte, preventing its conversion to lipogenic precursors.

Caption: this compound blocks fructose metabolism.

Experimental Protocols

Herein, we provide detailed protocols for in vitro and in vivo studies using this compound to investigate NAFLD.

In Vitro Model: Fructose-Induced Steatosis in HepG2 Cells

This protocol describes the induction of steatosis in a human hepatoma cell line (HepG2) using fructose and its attenuation by this compound.

Experimental Workflow:

Caption: In vitro workflow for studying KHK-IN-1 HCl.

Materials:

-

This compound (powder)

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

D-Fructose

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Oil Red O staining kit

-

Cell lysis buffer

-

Fructose-1-Phosphate assay kit

-

RNA extraction kit and qPCR reagents

Procedure:

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seeding: Seed HepG2 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays, or chamber slides for imaging) and allow them to adhere for 24 hours.

-

Preparation of this compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Further dilute in culture medium to achieve the desired final concentrations. Note: The final DMSO concentration should be below 0.1% to avoid cytotoxicity.

-

Treatment:

-

Analysis:

-